Rhamnazin

Overview

Description

Rhamnazin is an O-methylated flavonol, a type of chemical compound . It can be found in Rhamnus petiolaris, a buckthorn plant endemic to Sri Lanka . It has gained wider acceptance among bio-actives for healthcare benefits due to its antioxidant, antibacterial, antiangiogenic, and anti-tumor properties .

Synthesis Analysis

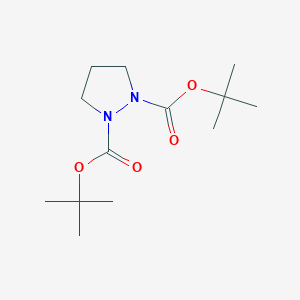

This compound is synthesized through the activity of the enzyme 3-methylquercetin 7-O-methyltransferase . This transferase enzyme uses S-adenosyl methionine and isorhamnetin to produce S-adenosylhomocysteine and this compound .Molecular Structure Analysis

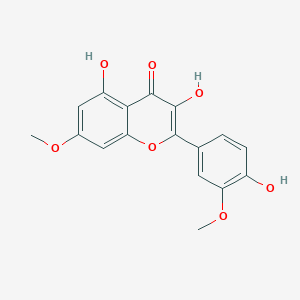

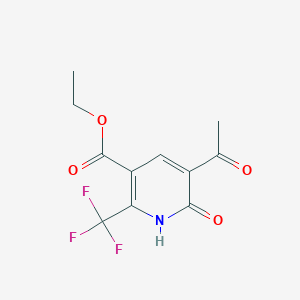

This compound’s molecular structure consists of a 3,4’,5-trihydroxy-3’,7-dimethoxyflavone . The presence of 3OH on the C-ring may contribute to both its anti-inflammatory and enzymatic inhibition of sPLA2 .Chemical Reactions Analysis

This compound has been shown to inhibit the proliferation of HUVEC cells in a dose-dependent manner . It also inhibited the migration and luminal formation of HUVEC cells .Physical And Chemical Properties Analysis

This compound’s chemical formula is C17H14O7 . Its molar mass is 330.292 g·mol−1 .Scientific Research Applications

Anticancer Activity : Rhamnazin has shown potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), making it a candidate for antiangiogenic and anticancer therapy (Yu et al., 2015).

Treatment of Pulmonary Disorders : It is reported to act as an Nrf2 activator, demonstrating effectiveness against pulmonary disorders by inhibiting inflammation and promoting autophagy (Wu et al., 2022).

Ophthalmological Applications : this compound has been found to reduce corneal neovascularization and inflammation in rat models, suggesting its potential in treating eye diseases (Yu et al., 2018).

Anti-Inflammatory and Antioxidative Effects : It demonstrates significant anti-inflammatory and antioxidative activities in various models, including alleviating symptoms of acute lung injury in rats (Wu et al., 2017).

Leukemia Treatment : this compound has been studied for its effects on leukemia cells, showing antiproliferative and apoptogenic activities (Philchenkov & Zavelevych, 2015).

Antimicrobial Activity : It exhibits antimicrobial activities against various bacteria, showing potential as a natural antibacterial agent (Martini et al., 2004).

Inhibition of Hepatitis C Virus : this compound has demonstrated inhibitory activity against the hepatitis C virus protease, suggesting its potential as an antiviral agent (Hawas et al., 2018).

Antidepressant Properties : Its presence in certain plants has been linked to antidepressant activity, attributed to its antioxidant properties (Shashikumara et al., 2022).

Mechanism of Action

- Rhamnazin is a methylated derivative of quercetin, commonly found in fruits and vegetables. It possesses antioxidant and anti-inflammatory properties .

- Inhibition of PLA2 : this compound inhibits secretory PLA2 (sPLA2) from Bothrops jararacussu. Despite quercetin (Q) and this compound (Rhz) showing greater enzymatic inhibitory potential, Rhm (3-O-methylquercetin) exhibits sPLA2 inhibitory potential without toxicity. Remarkably, it also decreases creatine kinase (CK) levels .

Target of Action

Mode of Action

Future Directions

Rhamnazin has shown potential for healthcare benefits due to its antioxidant, antibacterial, antiangiogenic, and anti-tumor properties . Its anti-infective and anti-proliferative properties have not been much explored yet, which have attracted the attention of researchers . Therefore, it can be a candidate as a natural compound for the development of new anti-inflammatory drugs .

Biochemical Analysis

Biochemical Properties

Rhamnazin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. One notable interaction is with the enzyme 3-methylquercetin 7-O-methyltransferase, which uses S-adenosyl methionine and isorhamnetin to produce S-adenosyl homocysteine and this compound . Additionally, this compound interacts with secretory phospholipase A2 (sPLA2), exhibiting inhibitory potential and contributing to its anti-inflammatory properties . These interactions highlight the compound’s role in modulating enzymatic activities and biochemical pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs), thereby attenuating inflammation and inhibiting corneal neovascularization . This compound also influences cell signaling pathways by downregulating the expression of VEGFR2 protein and decreasing the levels of p-STAT3, p-MAPK, and p-Akt proteins . These effects demonstrate this compound’s impact on cell function, signaling pathways, and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the phosphorylation of VEGFR2 and its downstream signaling regulators in HUVECs, thereby suppressing angiogenesis . Additionally, this compound promotes the ubiquitin-mediated proteasomal degradation of melanophilin (MLPH), inhibiting intracellular transport of melanosomes . These molecular interactions and mechanisms underline this compound’s role in enzyme inhibition, protein degradation, and modulation of signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving corneal alkali burn neovascularization, the inflammatory index of the cornea decreased gradually over time with this compound treatment . The compound’s stability and degradation over time, as well as its long-term effects on cellular function, are crucial factors in understanding its temporal effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on acute lung injury induced by lipopolysaccharide (LPS) in rats, this compound was administered intraperitoneally at doses of 5, 10, and 20 mg/kg . The results showed that this compound significantly reduced inflammation parameters and improved lung tissue pathology in a dose-dependent manner . High doses may also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its synthesis through the activity of the enzyme 3-methylquercetin 7-O-methyltransferase . This enzyme uses S-adenosyl methionine and isorhamnetin to produce S-adenosylhomocysteine and this compound . Additionally, this compound interacts with VEGFR2 signaling pathways, inhibiting angiogenesis and tumor growth . These metabolic interactions emphasize the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to inhibit the intracellular transport of melanosomes by promoting the ubiquitin-mediated proteasomal degradation of melanophilin (MLPH) . This interaction affects the localization and accumulation of melanosomes within pigment cells, providing insights into this compound’s transport and distribution within cells.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. In studies involving HUVEC cells, this compound was found to downregulate the expression of VEGFR2 protein and decrease the levels of p-STAT3, p-MAPK, and p-Akt proteins . Additionally, this compound’s interaction with melanophilin (MLPH) and its subsequent degradation highlight its role in targeting specific compartments or organelles within cells . These findings underscore the importance of subcellular localization in this compound’s biochemical effects.

properties

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMGKIQXYXSRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203695 | |

| Record name | Rhamnazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

552-54-5 | |

| Record name | Rhamnazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhamnazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAMNACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276CK9GP9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide](/img/structure/B190265.png)

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)

![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)